molecular formula C27H33As B14173090 Tris(2,4,6-trimethylphenyl)arsane CAS No. 7232-88-4

Tris(2,4,6-trimethylphenyl)arsane

Cat. No.: B14173090
CAS No.: 7232-88-4
M. Wt: 432.5 g/mol
InChI Key: XFBMPRVYUIIGTH-UHFFFAOYSA-N
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Description

Tris(2,4,6-trimethylphenyl)arsane, also known as trimesitylarsine, is an organoarsenic compound with the molecular formula C27H33As. This compound is characterized by the presence of three 2,4,6-trimethylphenyl groups attached to a central arsenic atom. It is a member of the broader class of organoarsenic compounds, which have diverse applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris(2,4,6-trimethylphenyl)arsane typically involves the reaction of 2,4,6-trimethylphenylmagnesium bromide with arsenic trichloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

3C9H11MgBr+AsCl3(C9H11)3As+3MgBrCl3 \text{C}_9\text{H}_{11}\text{MgBr} + \text{AsCl}_3 \rightarrow (\text{C}_9\text{H}_{11})_3\text{As} + 3 \text{MgBrCl} 3C9​H11​MgBr+AsCl3​→(C9​H11​)3​As+3MgBrCl

The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to prevent side reactions. After the reaction is complete, the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial processes may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tris(2,4,6-trimethylphenyl)arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding oxide.

    Substitution: It can participate in substitution reactions where the arsenic atom is replaced by other functional groups.

    Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Substitution: Reagents such as halogens or organolithium compounds are used.

    Coordination: Transition metal salts like palladium chloride or platinum chloride are used to form coordination complexes.

Major Products Formed

    Oxidation: The major product is tris(2,4,6-trimethylphenyl)arsine oxide.

    Substitution: Various substituted arsanes depending on the reagent used.

    Coordination: Metal-arsane complexes with varying stoichiometries.

Scientific Research Applications

Tris(2,4,6-trimethylphenyl)arsane has several applications in scientific research:

    Chemistry: Used as a ligand in organometallic chemistry to form stable complexes with transition metals.

    Biology: Investigated for its potential use in biological assays and as a probe for studying arsenic metabolism.

    Medicine: Explored for its potential therapeutic applications, particularly in cancer research due to its arsenic content.

    Industry: Used in the synthesis of advanced materials and as a precursor for other organoarsenic compounds.

Mechanism of Action

The mechanism of action of tris(2,4,6-trimethylphenyl)arsane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal ions, and the pathways involved are primarily related to coordination chemistry and catalysis.

Comparison with Similar Compounds

Similar Compounds

    Tris(2,4,6-trimethoxyphenyl)phosphine: Similar in structure but contains phosphorus instead of arsenic.

    Tris(2,4,6-trichlorophenyl)methyl radical: Contains chlorine atoms and has different reactivity.

Uniqueness

Tris(2,4,6-trimethylphenyl)arsane is unique due to its specific combination of steric and electronic properties imparted by the trimethylphenyl groups and the central arsenic atom. This uniqueness makes it a valuable ligand in coordination chemistry and a useful compound in various research applications.

Properties

CAS No.

7232-88-4

Molecular Formula

C27H33As

Molecular Weight

432.5 g/mol

IUPAC Name

tris(2,4,6-trimethylphenyl)arsane

InChI

InChI=1S/C27H33As/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3

InChI Key

XFBMPRVYUIIGTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)[As](C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C

Origin of Product

United States

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